methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate
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Overview
Description
Methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate is an organic compound known for its unique chemical structure and properties. This compound is often used in various chemical reactions and has applications in multiple scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate with tert-butyl isocyanide and an appropriate ethenylcarbonimidoyl source. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium tert-butoxide, and at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ethenylcarbonimidoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities[][6].
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but with different functional groups.
Methyl tert-butyl ether: Shares the tert-butyl group but differs in overall structure and applications.
Uniqueness
Methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
73750-47-7 |
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Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate |
InChI |
InChI=1S/C15H20N2O2/c1-6-13(17-15(2,3)4)16-12-10-8-7-9-11(12)14(18)19-5/h6-10H,1H2,2-5H3,(H,16,17) |
InChI Key |
DDIFUEHLQYSWOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(C=C)NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
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